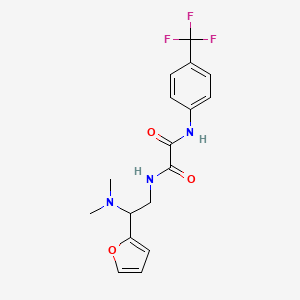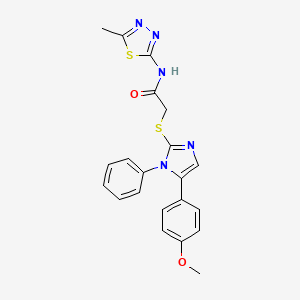
ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. It is a pyrazole carboxylate ester that has been synthesized in various ways and has shown promising results in several studies.
科学的研究の応用
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate has been used in several scientific research studies. One of its primary applications is in the development of new drugs. It has been found to have potential as an anti-inflammatory agent, and studies have shown that it can inhibit the production of pro-inflammatory cytokines. It has also been found to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, it has been used in the development of new pesticides and herbicides.
作用機序
The mechanism of action of Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, it has been found to have anti-oxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate in lab experiments is its relatively simple synthesis method. It can be synthesized in good yields using common reagents. Additionally, it has shown promising results in several scientific research studies, indicating its potential use in the development of new drugs and pesticides. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, and more research is needed to determine its safety for use in humans.
将来の方向性
There are several future directions for research involving Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate. One potential direction is the development of new drugs based on this compound. It has shown potential as an anti-inflammatory and anti-cancer agent, and further research could lead to the development of new drugs for these conditions. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in humans. Finally, more studies are needed to determine the full mechanism of action of this compound, which could lead to a better understanding of its potential uses.
合成法
The synthesis of Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. Both methods yield the desired compound in good yields.
特性
IUPAC Name |
ethyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMFTDFCPCWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B2736167.png)
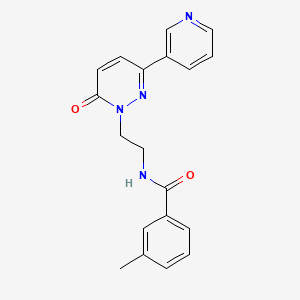
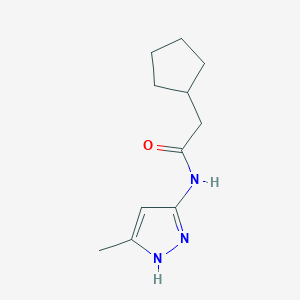

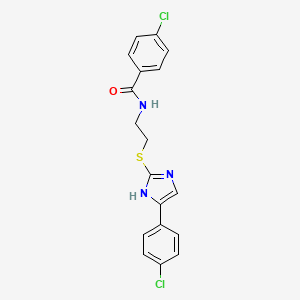
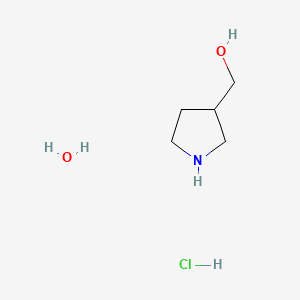
![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)
